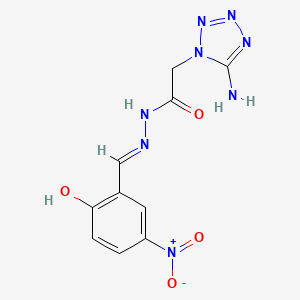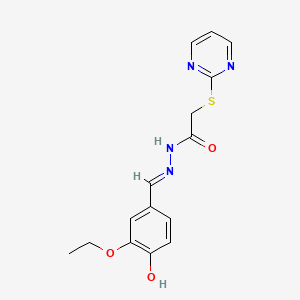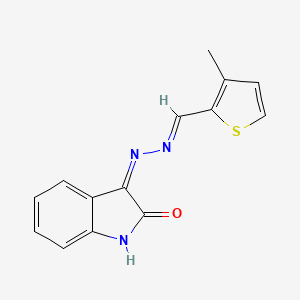![molecular formula C18H22N2O3 B6099752 2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6099752.png)
2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione, also known as MITO-448, is a novel compound that has been gaining attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins. In
Mecanismo De Acción
2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione works by inhibiting the enzyme NMT, which is responsible for the myristoylation of proteins. Myristoylation is a post-translational modification that is essential for the proper functioning of many proteins, including those involved in cell signaling, proliferation, and survival. By inhibiting NMT, this compound disrupts the myristoylation of these proteins, leading to their mislocalization and degradation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a potent inhibitory effect on NMT, with an IC50 value in the low nanomolar range. This inhibition leads to a decrease in the myristoylation of several key proteins, including Src, AKT, and H-Ras, which are involved in cell signaling pathways. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. Additionally, this compound has been shown to have antiviral and antiparasitic effects, making it a promising candidate for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione is its potent inhibitory effect on NMT, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of using this compound in lab experiments is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over an extended period of time. Additionally, the high potency of this compound can make it challenging to achieve a therapeutic dose without causing toxicity.
Direcciones Futuras
There are several areas of future research for 2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione. One potential direction is the development of more stable analogs that have a longer half-life and can be used for extended periods of time in lab experiments and clinical trials. Another area of research is the identification of biomarkers that can predict response to this compound treatment in cancer patients. Additionally, the potential use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, is an exciting avenue for future research.
Métodos De Síntesis
The synthesis of 2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione is a multi-step process involving several chemical reactions. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitro-1-phenylethanol. This intermediate is then reduced to 2-amino-1-phenylethanol using sodium borohydride. The final step involves the reaction of 2-amino-1-phenylethanol with 3-(4-morpholinyl)propylamine and 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline-5,8-dione to form this compound.
Aplicaciones Científicas De Investigación
2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. NMT has been shown to be overexpressed in many types of cancer, and the inhibition of this enzyme by this compound has been found to induce apoptosis and inhibit tumor growth in preclinical studies. This compound has also been investigated for its potential use in the treatment of viral infections, such as hepatitis C and dengue fever, as well as parasitic infections, such as malaria.
Propiedades
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13(19-7-4-8-20-9-11-23-12-10-20)16-17(21)14-5-2-3-6-15(14)18(16)22/h2-3,5-6,21H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTXTTMXGDPNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCN1CCOCC1)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149368 |
Source


|
| Record name | 2-[1-[[3-(4-Morpholinyl)propyl]amino]ethylidene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
362593-34-8 |
Source


|
| Record name | 2-[1-[[3-(4-Morpholinyl)propyl]amino]ethylidene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-[4-(4-morpholinylcarbonyl)phenyl]-4-piperidinamine](/img/structure/B6099677.png)
![ethyl 3-(2,4-difluorobenzyl)-1-([1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetyl)-3-piperidinecarboxylate](/img/structure/B6099688.png)
![2-(ethylthio)-6-methyl-5-[2-(2-methylphenoxy)ethyl]pyrimidin-4(3H)-one](/img/structure/B6099699.png)
![(1,4-dioxan-2-ylmethyl){[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B6099716.png)
![1-ethyl-4-({methyl[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-2-pyrrolidinone](/img/structure/B6099724.png)
![N-cyclopropyl-3-{1-[1-methyl-2-(3-pyridinyl)ethyl]-4-piperidinyl}propanamide](/img/structure/B6099729.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazole-3-thiol hydrochloride](/img/structure/B6099731.png)
![2-butyl-5-(4-hydroxy-3-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6099741.png)
![2-iodo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol](/img/structure/B6099747.png)
![5-hydroxy-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6099755.png)
![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6099758.png)

